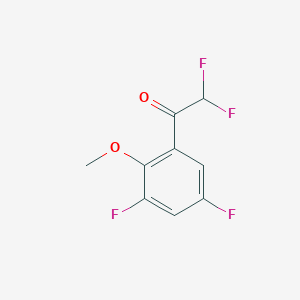
1-(3,5-Difluoro-2-methoxy-phenyl)-2,2-difluoro-ethanone
Descripción
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the phenyl ring, along with a methoxy group
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-5(7(14)9(12)13)2-4(10)3-6(8)11/h2-3,9H,1H3 |
Clave InChI |
PUVKWPNCDMSESX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1F)F)C(=O)C(F)F |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with a suitable fluorinating agent. One common method involves the use of pyridinium chlorochromate or manganese dioxide as oxidizing agents in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is not fully understood. it is believed to exert its effects by interacting with cellular proteins and enzymes. This interaction can disrupt cellular metabolism, leading to various biological effects such as inhibition of bacterial and fungal growth.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,5-difluoro-2-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-difluoro-2-methoxyphenyl)-2-phenylethanone
- 1-(3,5-difluoro-2-methoxyphenyl)ethanone
Uniqueness
1-(3,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of two fluorine atoms on both the ethanone and phenyl moieties, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


